3-(3,4-Dimethylphenyl)-3'-fluoropropiophenone
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Overview
Description
3-(3,4-Dimethylphenyl)-3’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It features a fluorine atom attached to the phenyl ring and two methyl groups on the benzene ring, making it a substituted propiophenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-3’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 3-(3,4-Dimethylphenyl)-3’-fluoropropiophenone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-3’-fluoropropiophenone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the ketone group to an alcohol.
Substitution: This reaction can replace the fluorine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major products can include carboxylic acids or aldehydes.
Reduction: The major product is typically the corresponding alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-3’-fluoropropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to increased biological activity. The presence of the methyl groups can also influence the compound’s lipophilicity and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone
- 3-(3,4-Dimethylphenyl)-4’-fluoropropiophenone
- 3-(3,4-Dimethylphenyl)-3’-chloropropiophenone
Uniqueness
3-(3,4-Dimethylphenyl)-3’-fluoropropiophenone is unique due to the specific positioning of the fluorine atom and the methyl groups. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. The fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-6-7-14(10-13(12)2)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJWTKPPBNXXKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644841 |
Source
|
Record name | 3-(3,4-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-26-5 |
Source
|
Record name | 1-Propanone, 3-(3,4-dimethylphenyl)-1-(3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898779-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,4-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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